4,5-Dichloropyridin-3-amine
Overview
Description
“4,5-Dichloropyridin-3-amine” is a chemical compound with the molecular formula C5H4Cl2N2 . It has an average mass of 163.005 Da and a monoisotopic mass of 161.975159 Da . It is also known as “4-Amino-3,5-dichloropyridine” and is a metabolite of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast .
Molecular Structure Analysis
The InChI code for “4,5-Dichloropyridin-3-amine” is1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“4,5-Dichloropyridin-3-amine” has a molecular weight of 163.01 . It’s a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Catalysis and Selective Amination
4,5-Dichloropyridin-3-amine is utilized in catalytic processes, particularly in selective amination reactions. Ji, Li, and Bunnelle (2003) demonstrated its role in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, achieving high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). This process underscores the compound's utility in synthesizing aminated pyridines, which are valuable in pharmaceuticals and agrochemicals.
Fluorescence and Optical Properties
The synthesis of 1,4-dihydropyridines (DHPs) from amine hydrochloride salts, including derivatives of 4,5-Dichloropyridin-3-amine, highlights its role in producing compounds with tunable fluorescence properties. Sueki et al. (2014) reported that the synthesized DHPs exhibit varied fluorescence wavelengths, which can be adjusted by modifying the substituents, pointing to applications in materials science and sensor technology (Sueki et al., 2014).
Macrocyclic and Coordination Chemistry
Averin and colleagues (2005) described the use of 4,5-Dichloropyridin-3-amine in the palladium-catalyzed amination of dihalopyridines to produce new families of pyridine-containing macrocycles. These macrocycles, with an 'exo'-oriented pyridine nitrogen atom, have potential applications in supramolecular chemistry and as ligands in coordination complexes (Averin et al., 2005).
Novel Energetic Materials
In the realm of energetic materials, Zhou, Ma, Liu, and Yao (2017) explored the synthesis of 4-amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine (ABDP) using 4,5-Dichloropyridin-3-amine. ABDP demonstrates high thermal stability and potential as an energetic material with considerable detonation velocity and pressure, indicating its importance in defense-related applications (Zhou, Ma, Liu, & Yao, 2017).
Synthesis Optimization
Sheng-song Li (2010) focused on optimizing the synthesis of related compounds, underscoring the efficiency improvements in processes involving 4,5-Dichloropyridin-3-amine. This research highlights the continuous efforts in the chemical industry to refine synthesis routes for better yields and lower costs (Li Sheng-song, 2010).
Safety And Hazards
properties
IUPAC Name |
4,5-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFZJLTKYILPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474406 | |
Record name | 4,5-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridin-3-amine | |
CAS RN |
89284-39-9 | |
Record name | 4,5-Dichloro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89284-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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